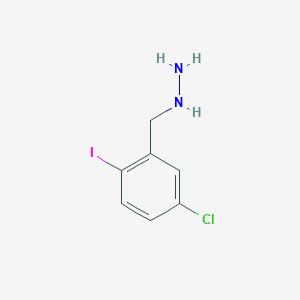

(5-Chloro-2-iodobenzyl)hydrazine

Description

(5-Chloro-2-iodobenzyl)hydrazine is a halogenated hydrazine derivative featuring a benzyl backbone substituted with chlorine (5-position) and iodine (2-position). The hydrazine (-NH-NH2) group is directly attached to the benzyl moiety, enabling diverse reactivity in nucleophilic substitutions, condensation reactions, and coordination chemistry.

Properties

Molecular Formula |

C7H8ClIN2 |

|---|---|

Molecular Weight |

282.51 g/mol |

IUPAC Name |

(5-chloro-2-iodophenyl)methylhydrazine |

InChI |

InChI=1S/C7H8ClIN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |

InChI Key |

OJJOFKRDFUWNLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CNN)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-iodobenzyl)hydrazine typically involves the reaction of 5-chloro-2-iodobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Chloro-2-iodobenzyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-iodobenzyl)hydrazine can undergo various chemical reactions, including:

Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Substituted hydrazine derivatives.

Oxidation: Azides or other oxidized products.

Reduction: Reduced hydrazine derivatives.

Scientific Research Applications

(5-Chloro-2-iodobenzyl)hydrazine has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.

Biological Studies: The compound can be used to study enzyme inhibition and other biochemical processes.

Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Chloro-2-iodobenzyl)hydrazine involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

a. Halogen Substituents

- Chloro vs. For example, (2-Iodophenyl)hydrazine hydrochloride () may exhibit distinct reactivity compared to (5-Chloro-2-methoxyphenyl)hydrazine () due to iodine’s weaker electronegativity but stronger steric effects . Steric hindrance: The bulkier iodine atom in (5-Chloro-2-iodobenzyl)hydrazine could reduce reaction rates in sterically sensitive reactions, such as cyclizations or substitutions, compared to smaller chloro analogs .

b. Methoxy vs. Benzyl Groups

Key Reactivity Differences :

- Cyclization: shows that arylhydrazonomesoxalonitriles with hydrazine yield amidrazones, but steric bulk from iodine in this compound might hinder similar cyclization .

- Corrosion inhibition: Hydrazino-methoxy-triazine derivatives () rely on hydrazine groups for adsorption on steel surfaces. The iodine in the target compound could enhance electron density, improving corrosion inhibition at lower concentrations .

b. Material Science

- Corrosion inhibition: Di-hydrazino derivatives (e.g., DHMeT in ) show 97.8% efficiency at 250 ppm. The iodine in this compound may improve adsorption on metal surfaces via stronger dipole interactions, even at lower concentrations .

2.4 Toxicity and Stability

- Hepatotoxicity : warns that hydrazine moieties can generate toxic diazohydroxide derivatives. The bulky iodine substituent in this compound might sterically hinder metabolic activation, reducing hepatotoxicity compared to smaller analogs like (5-Chloro-2-methoxyphenyl)hydrazine .

- Photostability : Iodine’s susceptibility to photolytic degradation may reduce the shelf-life of the target compound compared to chloro- or methoxy-substituted hydrazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.